molecular formula C16H16N4O2 B428065 3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile

3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile

Cat. No.: B428065
M. Wt: 296.32g/mol
InChI Key: OETQQIZSRQMWBP-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile is a complex organic compound that features a piperazine ring, an indole moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The piperazine ring may undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry,

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32g/mol

IUPAC Name

(2Z)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile

InChI

InChI=1S/C16H16N4O2/c1-19-6-8-20(9-7-19)16(22)12(10-17)14-11-4-2-3-5-13(11)18-15(14)21/h2-5H,6-9H2,1H3,(H,18,21)/b14-12-

InChI Key

OETQQIZSRQMWBP-OWBHPGMISA-N

SMILES

CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N

Canonical SMILES

CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N

Origin of Product

United States

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